N-Ethoxycarbonyl-ciprofloxacin N-Ethoxycarbonyl-ciprofloxacin An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Brand Name: Vulcanchem
CAS No.: 93594-29-7
VCID: VC0193955
InChI: InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27)
SMILES: CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Molecular Formula: C20H22FN3O5
Molecular Weight: 403.4 g/mol

N-Ethoxycarbonyl-ciprofloxacin

CAS No.: 93594-29-7

Cat. No.: VC0193955

Molecular Formula: C20H22FN3O5

Molecular Weight: 403.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Ethoxycarbonyl-ciprofloxacin - 93594-29-7

Specification

CAS No. 93594-29-7
Molecular Formula C20H22FN3O5
Molecular Weight 403.4 g/mol
IUPAC Name 1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27)
Standard InChI Key SIZQHYOHXHCYHI-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Appearance Light Yellow Solid

Introduction

Chemical Structure and Classification

N-Ethoxycarbonyl-ciprofloxacin belongs to the broader class of N-acylated ciprofloxacin derivatives. These compounds maintain the core fluoroquinolone structure of ciprofloxacin while incorporating modifications at the piperazine nitrogen. The ethoxycarbonyl moiety (C₂H₅O-CO-) is attached to one of the nitrogen atoms in the piperazine ring of the ciprofloxacin molecule, creating a carbamate functional group. This modification potentially alters the compound's lipophilicity, molecular weight, and hydrogen-bonding capabilities compared to the parent ciprofloxacin.

Structural Comparison with Related Compounds

N-Ethoxycarbonyl-ciprofloxacin shares structural similarities with other N-acylated ciprofloxacin derivatives that have demonstrated promising biological activities. Similar to compounds described in the literature, the ethoxycarbonyl group likely influences the molecule's physicochemical properties while preserving the core pharmacophore responsible for antibacterial action .

Synthesis Approaches

The synthesis of N-Ethoxycarbonyl-ciprofloxacin likely follows similar methodologies to those employed for other N-acylated ciprofloxacin derivatives. Based on established synthetic routes for related compounds, several approaches may be viable for its preparation.

Direct Acylation Method

One probable synthetic pathway involves the direct acylation of the piperazine nitrogen of ciprofloxacin using ethyl chloroformate as an acylating agent. This reaction would typically be conducted in the presence of a suitable base such as triethylamine to neutralize the generated hydrogen chloride .

Steglich Esterification Approach

Alternatively, a Steglich-type esterification method could be employed, similar to that described for other ciprofloxacin derivatives. This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP), allowing for relatively mild reaction conditions .

Biological Activities

While specific data on N-Ethoxycarbonyl-ciprofloxacin is limited in the provided literature, its potential biological activities can be inferred from studies on similar N-acylated ciprofloxacin derivatives.

Antibacterial Properties

Based on research with related compounds, N-Ethoxycarbonyl-ciprofloxacin likely retains the core antibacterial mechanism of action of fluoroquinolones, which involves inhibition of bacterial DNA gyrase and topoisomerase IV . The efficacy might vary depending on bacterial strains, with potential activity against both Gram-positive and Gram-negative bacteria.

Activity Against Gram-Negative Pathogens

N-Ethoxycarbonyl-ciprofloxacin might exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, similar to other ciprofloxacin derivatives that have shown efficacy against these pathogens .

Comparative Analysis with Other Ciprofloxacin Derivatives

Table 1 presents a comparative analysis of N-Ethoxycarbonyl-ciprofloxacin with ciprofloxacin and other reported derivatives based on their structural and predicted activity profiles.

CompoundStructural ModificationPredicted Activity Against Gram-positive BacteriaPredicted Activity Against Gram-negative BacteriaBiofilm PenetrationMolecular Weight
CiprofloxacinNone (parent compound)ModerateHighModerate331.3 g/mol
N-Ethoxycarbonyl-ciprofloxacinEthoxycarbonyl at piperazine NPotentially enhancedLikely maintainedPotentially enhanced403.4 g/mol (estimated)
N-Acetyl derivativesAcetyl at piperazine NEnhanced against StaphylococciVariableVariableVariable
Ciprofloxacin-nitroxide hybridsNitroxide moietiesMaintainedMaintained with enhanced biofilm activitySignificantly enhanced>900 Da

Limitations and Considerations

Ciprofloxacin-Resistant Strains

Like other ciprofloxacin derivatives, N-Ethoxycarbonyl-ciprofloxacin would likely remain ineffective against bacterial strains with target-modifying mutations that confer resistance to fluoroquinolones. For example, strains like E. coli ST131 with specific mutations in DNA gyrase would likely exhibit resistance .

Pharmacokinetic Considerations

The addition of the ethoxycarbonyl group alters the molecule's size and lipophilicity, which may affect absorption, distribution, metabolism, and excretion profiles compared to ciprofloxacin. These modifications could influence dosing regimens and therapeutic applications .

Future Research Directions

Comprehensive Antimicrobial Screening

Future research should include comprehensive antimicrobial screening of N-Ethoxycarbonyl-ciprofloxacin against a diverse panel of clinically relevant pathogens, including multidrug-resistant strains. Determination of precise MIC values would provide valuable insights into its potential clinical applications.

Anti-biofilm Activity Assessment

Given the promising anti-biofilm properties of related compounds, specific evaluation of N-Ethoxycarbonyl-ciprofloxacin against various biofilm models would be valuable. This should include testing against biofilms formed on clinically relevant surfaces such as catheters and medical implants .

In Vivo Efficacy Studies

Preclinical evaluation using in vivo infection models would be essential to assess the compound's efficacy, pharmacokinetics, and safety profile. Mouse models of urinary tract infection or other relevant infection models could provide valuable insights into potential therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator